molecular formula C28H36N3O2.Cl<br>C28H36ClN3O2 B14415808 Methanaminium, N-(4-((4-(bis(2-hydroxyethyl)amino)-2-methylphenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, chloride CAS No. 83950-33-8

Methanaminium, N-(4-((4-(bis(2-hydroxyethyl)amino)-2-methylphenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, chloride

Cat. No.: B14415808
CAS No.: 83950-33-8
M. Wt: 482.1 g/mol
InChI Key: NZLQKXXAWCYRFF-UHFFFAOYSA-M
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Description

Methanaminium, N-(4-((4-(bis(2-hydroxyethyl)amino)-2-methylphenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, chloride is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of Methanaminium, N-(4-((4-(bis(2-hydroxyethyl)amino)-2-methylphenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, chloride involves multiple steps. One common method involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under the action of a catalyst . This process is characterized by its simplicity, moderate reaction conditions, and high purity of the final product. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the availability of high-purity material for various applications.

Chemical Reactions Analysis

Methanaminium, N-(4-((4-(bis(2-hydroxyethyl)amino)-2-methylphenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications.

Mechanism of Action

The mechanism of action of Methanaminium, N-(4-((4-(bis(2-hydroxyethyl)amino)-2-methylphenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins and enzymes, thereby modulating their activity and influencing various cellular processes . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.

Comparison with Similar Compounds

Methanaminium, N-(4-((4-(bis(2-hydroxyethyl)amino)-2-methylphenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, chloride can be compared with similar compounds such as 4-[Bis(2-hydroxyethyl)amino]phenyl-1,1,2-ethylenetricarbonitrile . While both compounds share some structural similarities, this compound is unique in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

83950-33-8

Molecular Formula

C28H36N3O2.Cl
C28H36ClN3O2

Molecular Weight

482.1 g/mol

IUPAC Name

[4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]-[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride

InChI

InChI=1S/C28H36N3O2.ClH/c1-21-20-26(31(16-18-32)17-19-33)14-15-27(21)28(22-6-10-24(11-7-22)29(2)3)23-8-12-25(13-9-23)30(4)5;/h6-15,20,32-33H,16-19H2,1-5H3;1H/q+1;/p-1

InChI Key

NZLQKXXAWCYRFF-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-]

Origin of Product

United States

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